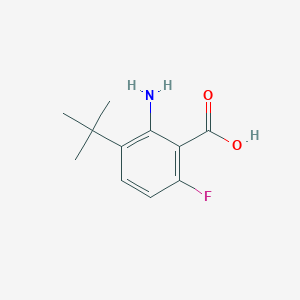

2-Amino-3-tert-butyl-6-fluoro-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-amino-3-tert-butyl-6-fluorobenzoic acid |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)6-4-5-7(12)8(9(6)13)10(14)15/h4-5H,13H2,1-3H3,(H,14,15) |

InChI Key |

ULXXEXILDQHOKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)F)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid reveals several key challenges, including the precise installation of three distinct functional groups—amino, tert-butyl, and fluoro—on a benzoic acid scaffold. The strategic disconnections must consider the directing effects of these groups and the potential for steric hindrance to influence reaction outcomes.

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination Approaches

The introduction of the fluorine atom is a critical step in the synthesis. Both electrophilic and nucleophilic fluorination methods offer potential pathways, each with its own set of advantages and challenges.

Electrophilic Fluorination: This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed due to their stability and safety. wikipedia.org In the context of synthesizing the target molecule, an appropriately substituted aniline (B41778) or benzoic acid derivative could serve as the nucleophilic substrate. The regioselectivity of the fluorination would be governed by the electronic properties of the existing substituents. For instance, the amino group, being an activating group, would direct the electrophilic fluorine to the ortho and para positions. libretexts.org

Nucleophilic Fluorination: This method utilizes a nucleophilic fluoride (B91410) source, such as an alkali metal fluoride, to displace a leaving group on the aromatic ring. nih.gov This approach often requires harsh reaction conditions and the presence of a good leaving group, such as a nitro group or a halogen, at the desired position. For the synthesis of fluorobenzoic acids, hypervalent iodine compounds have been explored as precursors that can undergo nucleophilic fluorination. arkat-usa.org The success of this strategy hinges on the synthesis of a precursor with a suitable leaving group at the 6-position of the benzoic acid ring.

Strategies for Regioselective tert-Butyl Group Installation on the Aromatic Ring

The introduction of the bulky tert-butyl group at the 3-position presents a significant regiochemical challenge.

Friedel-Crafts Alkylation: A classical approach for installing alkyl groups on an aromatic ring is the Friedel-Crafts reaction. acs.org However, achieving the desired regioselectivity for the tert-butylation of a substituted benzoic acid can be difficult due to the directing effects of the existing functional groups and the potential for steric hindrance. The carboxyl and amino groups are deactivating and ortho-, para-directing, respectively, which could lead to a mixture of products. libretexts.org

Directed Ortho-Metalation (DoM): A more controlled strategy involves the use of a directed metalation group (DMG) to achieve regioselective lithiation of the aromatic ring, followed by quenching with an electrophilic tert-butyl source. wikipedia.org A DMG, which is typically a Lewis basic group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org For the target molecule, a suitably protected amino or carboxyl group could potentially serve as a DMG to direct the installation of the tert-butyl group.

Derivatization or Protection/Deprotection of Amino and Carboxylic Acid Functionalities

The reactive nature of the amino and carboxylic acid groups necessitates the use of protecting groups during the synthesis to prevent unwanted side reactions. slideshare.net

Amino Group Protection: Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (BOC) and carbobenzyloxy (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively. libretexts.org Amide-based protecting groups like acetyl (Ac) or benzoyl (Bz) are also utilized, though their removal can be more challenging. wikipedia.org

Carboxylic Acid Protection: Carboxylic acids are typically protected as esters, such as methyl or ethyl esters, which can be hydrolyzed under acidic or basic conditions. libretexts.org Benzyl esters are another option, offering the advantage of removal by hydrogenolysis. libretexts.org For more sensitive substrates, tert-butyl esters, which can be cleaved with acid, are a viable choice. libretexts.orguchicago.edu

The choice of protecting groups must be orthogonal, meaning they can be removed sequentially without affecting each other, allowing for the selective manipulation of the different functional groups. wikipedia.org

Classical Organic Synthesis Routes

The construction of this compound can be envisioned through several classical organic synthesis pathways.

Sequential Substitution Reactions on a Benzoic Acid Scaffold

This approach involves the stepwise introduction of the fluoro, amino, and tert-butyl groups onto a benzoic acid starting material. The order of these substitutions is crucial for achieving the desired regiochemistry. The carboxyl group of benzoic acid is a meta-director for electrophilic aromatic substitution. turito.comyoutube.com Therefore, reactions like nitration or sulfonation would occur at the meta-position. turito.comyoutube.com Subsequent functional group manipulations would be required to introduce the substituents at the desired locations. For example, a synthesis could commence with a fluorinated benzoic acid, followed by nitration and then reduction of the nitro group to an amine. The tert-butyl group could then be introduced via a Friedel-Crafts reaction, although controlling the regioselectivity would remain a key challenge.

A plausible, though not explicitly documented for this specific compound, synthetic sequence could start from a commercially available precursor like 2-amino-6-fluorobenzoic acid. sigmaaldrich.com The challenge would then lie in the regioselective introduction of the tert-butyl group at the 3-position.

Directed Ortho-Metalation in Aromatic Functionalization

Directed ortho-metalation (DoM) offers a powerful tool for the regiocontrolled synthesis of polysubstituted aromatics. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium species. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles to introduce new functional groups with high regioselectivity.

For the synthesis of this compound, a DoM strategy could be highly effective. For instance, starting with a protected 2-fluoroaniline (B146934) derivative, the protected amino group could act as a DMG to direct lithiation at the 3-position. Subsequent reaction with a tert-butylating agent would install the bulky group. The carboxylic acid functionality could then be introduced in a later step, for example, by another ortho-metalation directed by the fluorine atom or the newly introduced tert-butyl group, followed by carboxylation with carbon dioxide. The success of this route would depend on the relative directing ability of the various functional groups present on the ring. The O-carbamate group is known to be a particularly strong DMG. nih.gov

Cyclization and Rearrangement Strategies to Form the Benzoic Acid Core

The formation of the substituted benzoic acid core can be achieved through multistep sequences that involve the initial construction of a bicyclic intermediate, followed by a strategic ring-opening rearrangement. A well-documented approach for analogous aminofluorobenzoic acids involves the synthesis and subsequent oxidative cleavage of an isatin (B1672199) derivative. orgsyn.org

This strategy, adapted for the target molecule, would likely commence with a substituted aniline. The core reaction sequence involves the treatment of a corresponding fluorinated aniline with reagents like hydroxylamine (B1172632) hydrochloride and 2,2,2-trichloro-1-ethoxyethanol (B147554) to form an acetamide (B32628) intermediate. orgsyn.org This intermediate is then cyclized in strong acid, such as concentrated sulfuric acid, to yield a substituted isatin. The final step to generate the benzoic acid is an oxidative rearrangement of the isatin using hydrogen peroxide in a basic medium, followed by acidification to yield the desired 2-aminobenzoic acid product. orgsyn.org While this pathway is effective, it necessitates the synthesis of a correctly substituted aniline precursor, which can present its own synthetic challenges.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Substituted 2-fluoroaniline | Hydroxylamine hydrochloride, 2,2,2-trichloro-1-ethoxyethanol, HCl | Substituted N-phenyl-2-(hydroxyimino)acetamide | Formation of isatin precursor |

| 2 | N-phenyl-2-(hydroxyimino)acetamide derivative | Concentrated Sulfuric Acid | Substituted Isatin | Cyclization to form bicyclic core |

| 3 | Substituted Isatin | Hydrogen Peroxide, Sodium Hydroxide, HCl (for workup) | Substituted 2-Aminobenzoic Acid | Oxidative rearrangement to benzoic acid |

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry offers powerful catalytic tools to construct the intricate substitution pattern of this compound with high efficiency and selectivity. These methods often allow for the installation of key functional groups onto a simpler aromatic scaffold, bypassing more circuitous classical routes.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Alkyl and Aryl-Nitrogen Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C and C-N bonds. To assemble the target molecule, a Buchwald-Hartwig amination could be envisioned. This would involve coupling an aryl halide or triflate, such as a 2-bromo-3-tert-butyl-6-fluorobenzoic acid derivative, with an ammonia (B1221849) surrogate or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand.

Conversely, the tert-butyl group could be installed via a Suzuki or Negishi coupling. A potential route could involve the reaction of a 3-bromo-2-amino-6-fluorobenzoic acid ester with a tert-butylboronic acid derivative or a tert-butylzinc reagent in the presence of a palladium catalyst. The choice of protecting groups for the amine and carboxylic acid functionalities is critical to prevent interference with the catalytic cycle.

C-H Activation and Functionalization Strategies for Regioselective Substitution

Direct C-H activation has emerged as a powerful strategy for forging new bonds, minimizing the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound, a directed C-H activation approach is highly plausible. nih.govbeilstein-journals.org

In this scenario, a substrate such as 2-amino-6-fluorobenzoic acid could be used, where the existing amino and/or carboxyl groups act as directing groups. nih.gov These functionalities can coordinate to a transition metal catalyst (e.g., palladium, rhodium), delivering the catalyst to a specific C-H bond—in this case, the C3 position ortho to the amino group. The activated C-H bond can then react with a tert-butylating agent, such as tert-butyl peroxide or a related source of tert-butyl radicals, to install the bulky alkyl group with high regioselectivity. The use of transient directing groups, like a chiral amino acid, has also been shown to control selectivity in complex C-H functionalization reactions. nih.gov

| Strategy | Substrate | Directing Group(s) | Reagent | Catalyst System | Product Feature |

| Directed C-H tert-Butylation | 2-Amino-6-fluorobenzoic acid derivative | Amine, Carboxylic Acid | tert-butyl source (e.g., pivalic acid) | Pd(OAc)₂ or similar | Installation of C3-tert-butyl group |

Chemo- and Regioselective Fluorination Techniques

When a synthetic route produces a 2-amino-3-tert-butylbenzoic acid intermediate, the final fluorine atom must be installed selectively. Modern electrophilic fluorination methods are well-suited for this task. researchgate.net Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of electron-rich aromatic rings. researchgate.net

The regiochemical outcome of the fluorination would be dictated by the directing effects of the existing substituents. The strongly activating amino group and the moderately activating tert-butyl group would direct the electrophilic fluorine atom to the ortho and para positions. In a 2-amino-3-tert-butylbenzoic acid precursor, the C6 position is ortho to the amino group and is sterically accessible, making it a likely target for regioselective fluorination. The reaction is typically performed under mild conditions, making it suitable for late-stage functionalization of complex molecules. researchgate.net

Considerations for Scalable Synthesis and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of cost, safety, efficiency, and environmental impact. For the synthesis of this compound, several factors are paramount.

A scalable route would prioritize commercially available, low-cost starting materials. Routes involving many steps or expensive reagents, such as some transition metal catalysts or complex ligands, may be less economically viable. Process optimization would focus on maximizing yield while minimizing reaction times and energy consumption. This includes fine-tuning parameters like temperature, pressure, catalyst loading, and solvent choice.

Purification is another critical aspect. Crystallization is often preferred over chromatography on a large scale due to lower cost and solvent consumption. orgsyn.org Developing a robust crystallization procedure to isolate the final product with high purity is a key goal in process optimization. Furthermore, routes that avoid hazardous reagents or extreme reaction conditions are favored for large-scale synthesis to ensure operational safety. nih.gov The development of a process adaptable to multi-gram or kilogram production is essential for the compound's potential application as a synthetic intermediate. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structures, providing granular insights into the chemical environment of individual atoms. For 2-amino-3-tert-butyl-6-fluoro-benzoic acid, a multi-pronged NMR analysis is essential for unambiguous characterization.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.

The aromatic region would likely display two doublets for the two mutually coupled aromatic protons. The proton at the C4 position is expected to resonate at a lower field compared to the proton at the C5 position due to the deshielding effect of the adjacent carboxylic acid group and the fluorine atom. The coupling constant between these two protons would be a typical ortho-coupling (³JHH) in the range of 7-9 Hz.

The protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.5 ppm, due to the free rotation around the carbon-carbon single bond. The protons of the amino group (NH₂) and the carboxylic acid group (COOH) are expected to appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.0 - 7.3 | Doublet (d) | 7.0 - 9.0 |

| H5 | 6.8 - 7.1 | Doublet (d) | 7.0 - 9.0 |

| NH₂ | 4.5 - 6.0 | Broad Singlet (br s) | - |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) | - |

| C(CH₃)₃ | 1.3 - 1.5 | Singlet (s) | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms.

The aromatic region will show six signals for the benzene (B151609) ring carbons. The carbon atoms attached to the fluorine (C6) and the carboxylic acid group (C1) will exhibit characteristic downfield shifts. The carbon attached to the fluorine will also show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all substituents. rsc.org

The aliphatic region will feature signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carboxylic acid carbonyl carbon will resonate at the most downfield position, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 165 - 175 |

| C2 (C-NH₂) | 145 - 155 |

| C3 (C-C(CH₃)₃) | 130 - 140 |

| C4 | 120 - 130 |

| C5 | 115 - 125 |

| C6 (C-F) | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |

| C (CH₃)₃ | 30 - 40 |

| C(C H₃)₃ | 25 - 35 |

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine atoms in a molecule. alfa-chemistry.comnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is sensitive to its electronic environment on the aromatic ring. alfa-chemistry.com The presence of the ortho-amino group and the para-tert-butyl group will influence the shielding of the fluorine nucleus, leading to a characteristic chemical shift. For aromatic fluorine compounds, chemical shifts are typically observed in the range of -100 to -170 ppm relative to a standard reference like CFCl₃. alfa-chemistry.com

To definitively assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the aromatic protons H4 and H5 would be expected, confirming their ortho relationship. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C4 and C5 by correlating them with their attached protons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationships between substituents. For example, a NOESY correlation between the amino protons and the protons of the tert-butyl group would provide evidence for their proximity on the aromatic ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₁H₁₄FNO₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the compound's elemental formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 212.1081 |

| [M-H]⁻ | 210.0935 |

| [M+Na]⁺ | 234.0900 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| C-F Bond | C-F Stretch | 1200 - 1300 | Strong |

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography is a pivotal analytical technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. uq.edu.aunih.gov This method provides precise information regarding the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules within a crystal lattice. youtube.com For a molecule such as this compound, a single-crystal X-ray diffraction study would be instrumental in elucidating the precise solid-state structure, revealing the influence of its substituent groups on its molecular geometry and supramolecular assembly.

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a monochromatic X-ray beam. nih.gov The electrons within the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govyoutube.com By analyzing the positions and intensities of these diffracted beams, an electron density map of the repeating unit in the crystal can be generated. nih.gov This map is then interpreted to build a three-dimensional model of the molecule, providing atomic-level resolution of its structure. youtube.com

While specific crystallographic data for this compound is not available in the public domain, the expected structural insights can be inferred from studies on related substituted benzoic acids. The conformation of the molecule would be significantly influenced by the steric and electronic effects of the amino, tert-butyl, and fluoro substituents. mdpi.com The bulky tert-butyl group at the 3-position would likely impose steric hindrance, potentially causing the carboxylic acid group to twist out of the plane of the benzene ring. nih.gov This twisting can affect the degree of conjugation between the carboxyl group and the aromatic system. nih.gov

Intramolecular hydrogen bonding is a plausible feature in the solid-state structure of this compound. An intramolecular hydrogen bond could form between the amino group at the 2-position and the carbonyl oxygen of the carboxylic acid group, creating a stable six-membered ring motif known as an S(6) ring. Such interactions are observed in related structures, for instance, in 4-tert-butylamino-3-nitro-benzoic acid, where an N-H···O intramolecular hydrogen bond is present.

The arrangement of molecules in the crystal, or crystal packing, is governed by a variety of intermolecular interactions. researchgate.net For substituted benzoic acids, the most prominent interaction is typically the formation of hydrogen-bonded dimers through their carboxylic acid groups, creating a characteristic R(2)2(8) graph-set motif. Furthermore, the amino group can act as a hydrogen bond donor, and the fluorine and carboxyl oxygen atoms can act as acceptors, leading to a complex network of intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.net

A hypothetical X-ray crystallography experiment on this compound would yield a set of crystallographic parameters that define the crystal structure. The table below illustrates the type of data that would be obtained from such an analysis.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | The number of molecules within the unit cell. |

| Calculated Density (ρ) | The theoretical density of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular and intramolecular hydrogen bonds. |

Computational and Theoretical Studies on 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and conformational flexibility of a molecule over time.

Investigation of Intramolecular Hydrogen Bonding Networks and Their Stability

The presence of amino and carboxylic acid groups in an ortho position on the benzene (B151609) ring of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid strongly suggests the formation of intramolecular hydrogen bonds. Computational studies on similar ortho-substituted benzoic acids, such as 2-aminobenzoic acid, have shown that such interactions significantly influence the molecule's conformation and acidity. rsc.org

In this compound, several potential intramolecular hydrogen bonds can be postulated. The most probable of these is the hydrogen bond between the acidic hydrogen of the carboxylic group and the lone pair of electrons on the nitrogen atom of the amino group. stackexchange.com This interaction would create a stable six-membered ring structure. The stability of this hydrogen bond is influenced by a combination of electronic and steric factors from the other substituents.

The fluorine atom at the 6-position, being highly electronegative, would be expected to influence the electronic environment of the carboxylic acid group. Studies on fluoro-substituted benzoic acids have shown that fluorine can participate in or alter hydrogen bonding networks. researchgate.netieice.org In this case, the fluorine atom could potentially engage in a weaker C-H···F hydrogen bond with a hydrogen from the tert-butyl group, although this is less likely to be a dominant stabilizing interaction compared to the N-H···O or O-H···N bonds.

The tert-butyl group at the 3-position introduces significant steric hindrance. This bulkiness can affect the planarity of the molecule and the ideal geometry for hydrogen bonding. Density Functional Theory (DFT) studies on sterically hindered systems, such as those with di-tert-butyl substitutions, have shown that such groups can cause distortions from planarity. researchgate.net This steric strain could potentially weaken the primary intramolecular hydrogen bond between the amino and carboxyl groups by forcing one or both groups slightly out of the plane of the benzene ring.

The stability of these hydrogen bonding networks can be computationally estimated using methods like DFT. Parameters such as the bond lengths, bond angles, and the calculated energy of the hydrogen bond provide insight into the strength of these interactions. For analogous ortho-aminobenzoic acids, these hydrogen bonds are a key factor in determining their chemical properties. rsc.org

Table 1: Predicted Intramolecular Hydrogen Bond Parameters (Hypothetical)

| Interacting Atoms | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Estimated Stabilization Energy (kcal/mol) |

| O-H···N | 1.8 - 2.0 | 140 - 160 | 5 - 8 |

| N-H···O | 2.0 - 2.2 | 130 - 150 | 3 - 5 |

| C-H···F | 2.2 - 2.5 | 110 - 130 | 1 - 2 |

Note: The data in this table is hypothetical and extrapolated from computational studies on analogous compounds for illustrative purposes.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely reaction pathways for a given molecule and for characterizing the high-energy transition states that govern the kinetics of these reactions. For this compound, several reaction types can be envisaged, and their feasibility can be explored using in silico methods.

One common reaction for benzoic acids is electrophilic aromatic substitution. However, the substituents on the ring will direct incoming electrophiles. The amino group is a strong activating group and ortho-, para-director, while the carboxylic acid group is a deactivating group and meta-director. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these electronic effects, combined with the significant steric hindrance from the tert-butyl group, would make further substitution on the ring challenging and highly selective.

DFT calculations at levels such as B3LYP or M06-2X are commonly used to model reaction mechanisms. researchgate.netnih.gov By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The calculated Gibbs free energy differences between these points allow for the determination of the reaction's thermodynamics and kinetics.

For example, in a hypothetical esterification reaction, the first step would likely involve the protonation of the carbonyl oxygen of the carboxylic acid. The subsequent nucleophilic attack by an alcohol would lead to a tetrahedral intermediate. The breakdown of this intermediate to form the ester and water would proceed through a specific transition state. The energy of this transition state would be influenced by the electronic contributions of the amino and fluoro groups and the steric bulk of the tert-butyl group.

Table 2: Hypothetical Calculated Energies for a Reaction Pathway (e.g., Esterification)

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Protonation) | +15 |

| Intermediate 1 | +5 |

| Transition State 2 (Nucleophilic Attack) | +25 |

| Tetrahedral Intermediate | +10 |

| Transition State 3 (Water Elimination) | +20 |

| Products | -5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from in silico predictions of reaction pathways.

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups through well-established synthetic protocols.

The carboxylic acid of 2-Amino-3-tert-butyl-6-fluoro-benzoic acid can be readily converted into esters and amides, which are fundamental transformations for creating bioconjugates or modifying the compound's physicochemical properties.

Esterification: Acid-catalyzed esterification, commonly known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This reversible reaction allows for the synthesis of various alkyl or aryl esters. libretexts.org

Amidation: The formation of amides from the carboxylic acid typically requires activation, as the direct reaction with an amine is generally unfavorable. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive intermediate first. libretexts.org These strategies are crucial in peptide synthesis, a field where similar aminobenzoic acids are utilized. sigmaaldrich.comsigmaaldrich.com

Table 1: Esterification and Amidation Reactions

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction; removal of water drives equilibrium. libretexts.org |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide | Forms a stable amide bond. libretexts.org |

To enhance the electrophilicity of the carboxyl carbon, this compound can be converted into highly reactive acid chlorides or anhydrides.

Acid Chlorides: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method for preparing the corresponding acid chloride. libretexts.orgrsc.org This intermediate is not typically isolated and is used directly in subsequent reactions with nucleophiles like amines, alcohols, or carbanions. The reaction proceeds via a chlorosulfite intermediate, which provides a better leaving group than the hydroxyl group. libretexts.org

Acid Anhydrides: Symmetrical or mixed anhydrides can also be formed. Heating two equivalents of the carboxylic acid can produce a symmetric anhydride (B1165640), though this often requires high temperatures. libretexts.org Mixed anhydrides, formed with reagents like ethyl chloroformate, are also useful activated species for amide bond formation.

Table 2: Formation of Reactive Intermediates

| Intermediate | Reagents | Key Features |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive electrophile; versatile for synthesis of esters and amides. libretexts.orgrsc.org |

| Acid Anhydride | Heat (self-condensation), Acyl halide, Chloroformate | Activated form of the carboxylic acid, useful in acylation reactions. libretexts.org |

The carboxylic acid can be reduced to yield the corresponding primary alcohol or, under more controlled conditions, the aldehyde.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid moiety to a primary alcohol. This transformation provides a route to (2-amino-3-tert-butyl-6-fluorophenyl)methanol.

Reduction to Aldehyde: The reduction of a carboxylic acid directly to an aldehyde is challenging due to the high reactivity of the aldehyde product. A common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

Reactions at the Amino Group

The nucleophilic amino group is a key handle for introducing a wide variety of substituents onto the aromatic ring, enabling the synthesis of diverse N-substituted derivatives.

The amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The amino group can be acylated by reacting it with acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for creating N-acyl derivatives.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide. This reaction is demonstrated in related fluorobenzoic acid derivatives where a sulfonamide linkage is formed at the amino position. nih.gov

Table 3: Reactions at the Amino Group

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Acylation | Acid Chloride (R'-COCl), Base | N-Acyl derivative | Forms a stable amide bond. |

| Sulfonamidation | Sulfonyl Chloride (R'-SO₂Cl), Base | N-Sulfonyl derivative | Produces a stable sulfonamide; a common modification in medicinal chemistry. nih.gov |

| Alkylation | Alkyl Halide (R'-X), Base | N-Alkyl amine | Can lead to mono- and di-alkylation. |

| Arylation | Aryl Halide or Triflate, Palladium Catalyst, Ligand, Base | N-Aryl amine | Buchwald-Hartwig amination is a common method for this transformation. researchgate.net |

The nitrogen atom can be functionalized through the formation of new carbon-nitrogen bonds via alkylation or arylation reactions.

Alkylation: N-alkylation can be achieved by reacting the amino group with alkyl halides. The reaction may produce a mixture of mono- and di-alkylated products, and conditions must be controlled to favor the desired product. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is an alternative method to produce mono-alkylated amines.

Arylation: The synthesis of N-aryl derivatives is commonly accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for coupling amines with aryl halides or triflates under relatively mild conditions. researchgate.net This reaction is particularly valuable for creating complex structures by joining two distinct aromatic fragments.

Diazotization and Subsequent Conversion to Halogenated or Hydroxylated Derivatives

The primary amino group of this compound can be readily converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. This diazotization reaction is a cornerstone in the derivatization of aromatic amines, opening a gateway to a plethora of functional group transformations.

While specific studies on the diazotization of this compound are not extensively documented in publicly available literature, the general principles of diazonium chemistry are well-established. The resulting diazonium salt is a versatile intermediate that can be subjected to various nucleophilic substitution reactions. For instance, treatment with cuprous halides (Sandmeyer reaction) or tetrafluoroboric acid (Balz-Schiemann reaction) would be expected to yield the corresponding halogenated derivatives. The introduction of a hydroxyl group to form a salicylic (B10762653) acid derivative is also a feasible transformation, typically achieved by warming the aqueous solution of the diazonium salt.

Formation of Schiff Bases and Related Imines

The amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. These reactions are typically catalyzed by an acid or a base and often involve the removal of water to drive the equilibrium towards the product.

The formation of Schiff bases from this particular aminobenzoic acid derivative would introduce a new carbon-nitrogen double bond, extending the conjugated system and offering further points for chemical modification. The electronic and steric environment around the amino group, influenced by the adjacent bulky tert-butyl group and the ortho-fluorine atom, may affect the kinetics and thermodynamics of Schiff base formation. While specific examples involving this compound are not readily found in the literature, the general reactivity of aromatic amines in this context is a fundamental and widely applied transformation in organic synthesis.

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound, while already substituted, presents opportunities for further functionalization through electrophilic aromatic substitution and metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Fluorinated and Alkylated Benzene Ring

The directing effects of the existing substituents on the aromatic ring of this compound will govern the regioselectivity of any subsequent electrophilic aromatic substitution (EAS) reactions. The amino group is a powerful activating group and an ortho-, para-director. Conversely, the carboxylic acid and fluorine atom are deactivating groups, with the fluorine being an ortho-, para-director and the carboxylic acid being a meta-director. The bulky tert-butyl group is a weak activating group and an ortho-, para-director.

The interplay of these directing effects, along with significant steric hindrance from the tert-butyl group, makes predicting the outcome of EAS reactions on this substrate complex. The positions open for substitution are C4 and C5. The amino group would strongly direct incoming electrophiles to the para-position (C5), while the fluorine and tert-butyl groups would also favor this position. However, the deactivating nature of the fluorine and carboxylic acid groups, coupled with potential steric hindrance, may necessitate harsh reaction conditions. Specific experimental data on electrophilic aromatic substitution reactions for this compound is not currently available in scientific literature.

Metal-Catalyzed Coupling Reactions at Unsubstituted Aromatic Positions

The unsubstituted positions on the benzene ring (C4 and C5) of this compound are potential sites for the formation of new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Heck, and Sonogashira couplings are powerful tools for the late-stage functionalization of aromatic rings.

For these reactions to occur, the aromatic ring would typically need to be pre-functionalized with a suitable group, such as a halogen or a triflate, at the desired position. Given the lack of commercially available or synthetically described halogenated derivatives of this compound at the C4 or C5 positions, the direct application of these coupling reactions is not straightforward. However, should such derivatives be prepared, they would serve as valuable precursors for creating a diverse library of compounds with potentially interesting biological or material properties.

2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Anthranilic acids are well-established and important intermediates in the preparation of various heterocyclic systems. orgsyn.org The specific substitution pattern of 2-amino-3-tert-butyl-6-fluoro-benzoic acid, featuring both electron-donating (amino) and electron-withdrawing (fluoro) groups, along with a sterically demanding tert-butyl group, offers a unique platform for creating novel heterocyclic structures with potentially interesting biological and material properties. The presence of the amino and carboxylic acid groups ortho to each other facilitates cyclization reactions, which are fundamental to the synthesis of many important heterocyclic frameworks.

Quinazolinones are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities. The most common and direct route to quinazolin-4(3H)-ones involves the use of anthranilic acid derivatives. tandfonline.com Several synthetic strategies can be employed, which could be adapted for this compound.

One widely used method involves the initial acylation of the anthranilic acid with an acyl chloride or acetic anhydride (B1165640) to form a 2-acylamino benzoic acid intermediate. nih.govtandfonline.com This intermediate can then be cyclized by heating with a primary amine to yield the corresponding 3-substituted quinazolin-4(3H)-one. The fluorine and tert-butyl groups on the benzene (B151609) ring would be expected to remain intact throughout this process, leading to a highly substituted quinazolinone core.

Another efficient approach is the one-pot reaction of an anthranilic acid, an amine, and an orthoester, such as trimethyl orthoformate, often under microwave irradiation. tandfonline.comtandfonline.com This method avoids the isolation of intermediates and can provide direct access to 3-substituted quinazolin-4(3H)-ones.

Table 1: General Methods for Quinazolinone Synthesis from Anthranilic Acids

| Method | Reagents | Key Features | Relevant Citations |

|---|---|---|---|

| Two-Step Synthesis | 1. Acyl Chloride / Acetic Anhydride2. Primary Amine | Isolation of a benzoxazinone (B8607429) intermediate. tandfonline.com Versatile for introducing various substituents at position 2 and 3. | nih.govtandfonline.com |

| One-Pot Reaction | Primary Amine, Orthoester (e.g., Trimethyl Orthoformate) | Efficient, often uses microwave heating. tandfonline.com Good for generating libraries of compounds. | tandfonline.comtandfonline.com |

The substituents on the this compound would likely influence the reactivity. The electron-withdrawing fluorine atom may increase the acidity of the carboxylic acid and affect the nucleophilicity of the amino group, while the bulky tert-butyl group could introduce steric hindrance, potentially requiring more forcing reaction conditions.

The anthranilic acid scaffold is also a key precursor for other important heterocyclic systems, notably acridines and indoles. The analogous compound, 2-amino-3-fluorobenzoic acid, is known to be a valuable intermediate for the synthesis of both fluoroacridines and indole (B1671886) derivatives. orgsyn.org This suggests that this compound could serve a similar role.

Acridine (B1665455) Synthesis: Fluoroacridines can be synthesized from 2-amino-3-fluorobenzoic acid. orgsyn.org A common route to acridone, the core of many acridine derivatives, is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid. An alternative approach starting from an anthranilic acid is the reaction with cyclohexanone, which, after several steps including cyclization and aromatization, yields the acridine framework. The fluorine and tert-butyl substituents would be incorporated into the final acridine structure, significantly modifying its electronic and steric profile.

Indole Synthesis: While there are numerous methods for indole synthesis, those starting from anthranilic acid derivatives are particularly relevant. One potential pathway involves the conversion of the aminobenzoic acid to a 2-halonitrobenzene derivative, which can then undergo a reductive cyclization process. For example, a one-pot method has been developed for synthesizing 2-amino-indole-3-carboxamides from 2-fluoronitrobenzene and a cyanoacetamide, followed by reduction with zinc powder. nih.gov Adapting this approach would involve initial transformation of the this compound into a suitable nitro-containing precursor. Another strategy involves the direct functionalization of tryptophan derivatives, highlighting the importance of substituted indoles in complex molecule synthesis. nih.gov

Role in the Development of Fluorinated Aromatic Scaffolds for Materials Science

Fluorinated organic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom. nih.gov The high electronegativity, small size, and low polarizability of fluorine can drastically alter the electronic properties, thermal stability, chemical resistance, and intermolecular interactions of organic molecules. Fluorinated benzoic acid derivatives are used as precursors for a variety of materials, including specialty polymers and liquid crystals. nih.govnih.gov

This compound represents a multifunctional building block for creating advanced fluorinated materials. The carboxylic acid and amino groups provide two points for polymerization, allowing for its incorporation into polyamides or polyimides. The resulting polymers would possess the inherent characteristics imparted by the fluorine and tert-butyl groups.

Potential Applications in Materials Science:

High-Performance Polymers: Polyamides derived from this monomer could exhibit enhanced thermal stability and reduced water absorption due to the hydrophobic nature of the fluoro and tert-butyl groups.

Fluorinated Coatings: The compound could be used to synthesize materials for low surface energy coatings, leveraging the oleophobicity and hydrophobicity often associated with fluorinated compounds.

Electronic Materials: The presence of the fluorine atom can lower the HOMO and LUMO energy levels of aromatic systems, a desirable trait in the development of organic semiconductors and other electronic materials.

The incorporation of fluorinated groups can be a key strategy in designing metallodrugs and other advanced materials, where properties like lipophilicity and redox potential can be finely tuned. nih.gov

Utilization in the Synthesis of Peptide Mimetics and Modified Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced metabolic stability and oral bioavailability. nih.gov A major advantage of chemical peptide synthesis is the ability to incorporate non-proteinogenic amino acids to achieve these goals. nih.gov

This compound is a type of constrained aromatic amino acid analogue. Its rigid structure makes it an excellent candidate for use as a scaffold to mimic peptide secondary structures, such as β-turns. The amino and carboxylate groups provide the necessary handles to incorporate it into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. sigmaaldrich.comyoutube.com

The substituents play a crucial role:

The tert-butyl group provides steric bulk, which can be used to influence the conformation of the peptide chain and potentially enhance binding to a target receptor by occupying a specific hydrophobic pocket.

The fluorine atom can introduce beneficial properties such as increased metabolic stability by blocking sites of enzymatic degradation. beilstein-journals.org It can also modulate binding affinity through non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets.

The use of fluorinated amino acids is a potent strategy in medicinal chemistry and protein engineering. beilstein-journals.org By replacing a natural amino acid with a carefully designed analogue like this compound, researchers can fine-tune the biological activity and pharmacokinetic profile of a peptide.

Table 2: Potential Impact of Incorporation into a Peptide Chain

| Feature of Monomer | Conferred Property to Peptide | Rationale | Relevant Citations |

|---|---|---|---|

| Rigid Benzoic Acid Core | Conformational Constraint / β-Turn Mimic | The fixed ortho-relationship of the amino and carboxyl groups restricts bond rotation. | nih.govnih.gov |

| tert-Butyl Group | Enhanced Hydrophobic Interactions | The bulky, non-polar group can occupy hydrophobic binding pockets in target proteins. | nih.gov |

Integration into Multi-Component Reaction Systems for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. These reactions are highly efficient and are ideal for generating libraries of structurally diverse molecules for drug discovery and other applications.

Anthranilic acid and its derivatives are common substrates in MCRs. For instance, the Ugi and Passerini reactions can incorporate aminobenzoic acids to create complex, peptide-like structures. Given its structure, this compound is a prime candidate for use in such reactions.

In a hypothetical Ugi-type four-component reaction, this compound could react with an aldehyde, an isocyanide, and a fourth component (often another carboxylic acid or amine, though in this case the internal carboxylic acid may participate) to rapidly generate a complex, highly substituted molecule. The resulting product would feature the fluorinated and tert-butylated benzene ring, with additional diversity elements derived from the other MCR components. This strategy would allow for the rapid exploration of chemical space around this unique aromatic scaffold.

Mechanistic Investigations of Reactions Involving 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid

Kinetic Studies of Derivatization and Transformation Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For 2-amino-3-tert-butyl-6-fluoro-benzoic acid, key derivatization reactions include esterification of the carboxylic acid group and amide formation involving the amino group.

Esterification: The esterification of carboxylic acids is a well-established reaction, often catalyzed by a strong acid. The rate of esterification is highly sensitive to steric hindrance around the carboxylic acid group. For this compound, the presence of the ortho-tert-butyl group significantly hinders the approach of an alcohol molecule. Direct esterification with tert-butanol, for instance, is known to be inefficient under standard conditions. researchgate.net This steric hindrance necessitates the use of alternative methods, such as reaction with DMF-di-tert-butyl acetal (B89532) or the use of coupling agents to facilitate the reaction. researchgate.net

| Reaction Type | Reactant | Typical Catalyst/Reagent | Expected Relative Rate | Key Influencing Factor |

| Esterification | Methanol | H₂SO₄ | Slow | Steric hindrance from ortho-tert-butyl group |

| Esterification | tert-Butanol | H₂SO₄ | Very Slow | Increased steric hindrance from both reactants researchgate.net |

| Amide Formation | Acyl Chloride | None (or base) | Moderate | Nucleophilicity of the amino group |

| Amide Formation | Carboxylic Acid | Coupling Agent (e.g., EDCl) | Moderate to Fast | Efficiency of the coupling agent nih.gov |

Elucidation of Reaction Mechanisms via Intermediate Identification and Trapping Experiments

Understanding the intermediates formed during a reaction is crucial for elucidating the reaction mechanism. For reactions involving anthranilic acid derivatives, a common intermediate is the corresponding benzyne (B1209423), formed through diazotization of the amino group followed by decarboxylation. researchgate.net This benzyne intermediate is highly reactive and can be trapped by various reagents.

In the context of this compound, diazotization would lead to a diazonium salt. The presence of the tert-butyl and fluoro groups would influence the stability and subsequent reactivity of this intermediate. While specific trapping experiments for this compound are not documented, studies on related anthranilic acids have shown that the formation of amine-imine complexed dianions can occur when treated with organomagnesium compounds, which can then be trapped with acyl halides to form quinazolines. core.ac.uk

Spectroscopic methods are invaluable for identifying transient intermediates. Techniques like freeze-quench Mössbauer spectroscopy and stopped-flow absorption spectroscopy have been used to characterize Fe(IV) and Fe(III)-superoxo intermediates in enzyme-catalyzed reactions, demonstrating the power of these methods in identifying short-lived species. nih.gov Similar time-resolved spectroscopic techniques could be applied to study the reactions of this compound to identify and characterize any transient intermediates.

| Reaction | Potential Intermediate | Method of Generation | Potential Trapping Agent | Expected Product |

| Diazotization | Diazonium salt | NaNO₂ / HCl | - | - |

| Diazotization/Decarboxylation | Benzyne | Aprotic diazotization | Furan | Cycloaddition adduct |

| Reaction with Grignard Reagent | Amine-imine complexed dianion | RMgX | Acyl Halide | Quinazoline derivative core.ac.uk |

Analysis of Steric and Electronic Effects on Reaction Rates and Selectivities

The reactivity and selectivity of this compound are significantly influenced by the steric and electronic effects of its substituents.

Steric Effects: The most prominent steric feature of this molecule is the large tert-butyl group positioned ortho to the carboxylic acid. This group creates significant steric hindrance, which can:

Slow down reaction rates: The tert-butyl group can physically block the approach of reagents to the adjacent carboxylic acid and amino groups. researchgate.net This is a classic example of the "ortho effect," where an ortho substituent, regardless of its electronic nature, often increases the acidity of a benzoic acid by forcing the carboxylic acid group out of the plane of the benzene (B151609) ring, thereby inhibiting resonance. wikipedia.orgquora.comquora.com

Influence regioselectivity: In reactions where multiple sites are available for attack, the steric bulk of the tert-butyl group can direct incoming reagents to less hindered positions.

Electronic Effects:

Fluoro Group (-F): Fluorine is a highly electronegative atom, making it strongly electron-withdrawing through the inductive effect (-I effect). researchgate.net However, it also has lone pairs that can be donated to the ring via resonance (+M effect). In the case of halogens, the inductive effect generally outweighs the resonance effect, making the ring more electron-poor. quora.com

Carboxylic Acid Group (-COOH): This group is electron-withdrawing through both induction and resonance (-I and -M effects), deactivating the aromatic ring towards electrophilic attack.

tert-Butyl Group (-C(CH₃)₃): This alkyl group is weakly electron-donating through induction (+I effect). quora.com

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -NH₂ | 2 | Electron-donating (+M > -I) | Moderate | Increases ring reactivity towards electrophiles, acts as a nucleophile |

| -C(CH₃)₃ | 3 | Weakly electron-donating (+I) | Large | Hinders reactions at adjacent positions, influences conformation quora.com |

| -F | 6 | Electron-withdrawing (-I > +M) | Small | Decreases ring reactivity towards electrophiles, increases acidity of COOH quora.comresearchgate.net |

| -COOH | 1 | Electron-withdrawing (-I, -M) | Moderate | Deactivates the ring towards electrophiles, acts as an electrophile |

Examination of Solvent and Catalyst Influence on Reaction Pathways

The choice of solvent and catalyst can dramatically alter the rate, selectivity, and even the mechanism of a reaction involving this compound.

Solvent Effects: Solvents can influence reactions in several ways, including:

Solvation of reactants and transition states: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through such species. For instance, the acidity of benzoic acids increases with the polarity of the medium because polar solvents can better solvate the resulting carboxylate anion. core.ac.uk

Direct participation in the reaction: Some solvents can act as reactants or catalysts.

Solubility of reactants: The solubility of the reactants in the chosen solvent is a critical factor for reaction efficiency. The solubility of benzoic acid derivatives varies significantly with the solvent. walshmedicalmedia.com

Studies on substituted benzoic acids have shown that in apolar solvents, they tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond accepting solvents, these dimers are disrupted in favor of interactions with the solvent. ucl.ac.uk

Catalyst Influence: Catalysts can provide alternative reaction pathways with lower activation energies.

Acid/Base Catalysis: Esterification and amide formation are classic examples of reactions that are often catalyzed by acids or bases.

Metal Catalysis: Transition metal catalysts are widely used for functionalizing aromatic compounds. For example, iridium-catalyzed C-H ortho-amination has been developed for benzoic acid derivatives. Similarly, palladium catalysts are used in reactions like the Buchwald-Hartwig amination for forming C-N bonds. nih.gov The steric hindrance of the tert-butyl group in this compound would be a significant challenge for many catalytic systems, potentially requiring specialized ligands to achieve good reactivity and selectivity. nih.gov

| Condition | Influence on Reactions of this compound | Example |

| Solvent | ||

| Apolar (e.g., Toluene) | Favors dimer formation, may slow reactions requiring ionic intermediates. ucl.ac.uk | Dimerization of the carboxylic acid groups. |

| Polar Aprotic (e.g., DMSO, DMF) | Can stabilize charged intermediates, potentially increasing reaction rates. core.ac.uk | SNAr reactions where the fluoride (B91410) is displaced. |

| Polar Protic (e.g., Ethanol, Water) | Can act as a nucleophile or proton source, affecting reaction pathways. walshmedicalmedia.com | Solvolysis reactions. |

| Catalyst | ||

| Acid (e.g., H₂SO₄) | Protonates the carbonyl oxygen, making the carboxylic acid more electrophilic for esterification. | Fischer esterification. |

| Base (e.g., Pyridine) | Deprotonates the carboxylic acid or activates the amino group. | Amide formation. |

| Transition Metal (e.g., Pd, Ir) | Enables C-H activation or cross-coupling reactions. nih.gov | Buchwald-Hartwig amination of the amino group. |

Future Research Directions and Innovations in the Chemistry of 2 Amino 3 Tert Butyl 6 Fluoro Benzoic Acid

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern medicinal and materials chemistry. For 2-Amino-3-tert-butyl-6-fluoro-benzoic acid, the development of stereoselective and enantioselective synthetic methodologies is a critical area for future investigation.

Currently, the synthesis of many fluorinated aromatic amino acids can be challenging. beilstein-journals.org However, strategies employing chiral auxiliaries or catalysts could provide access to enantiomerically pure forms of this compound. For instance, research on the enantioselective conversion of other anthranilic acid derivatives to chiral cyclohexanes has demonstrated the feasibility of achieving high stereocontrol. acs.orgacs.org Future work could adapt these methods, potentially utilizing chiral nickel (II) complexes, which have proven effective in the asymmetric synthesis of other fluorinated amino acids. beilstein-journals.org The development of such routes would be pivotal for investigating the biological activities of individual enantiomers and for their application as chiral building blocks in the synthesis of complex molecules.

Table 1: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Advantages |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. | Well-established methodology with predictable outcomes. |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., transition metal complexes with chiral ligands) to create the desired stereocenter. | High catalytic efficiency, allowing for the use of small amounts of the chiral source. |

| Enzymatic Resolution | Separation of a racemic mixture into its constituent enantiomers using enzymes that selectively react with one enantiomer. | High enantioselectivity under mild reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The interplay of the amino, tert-butyl, and fluoro substituents in this compound is expected to give rise to novel reactivity. The fluorine atom significantly influences the electronic properties of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. numberanalytics.com The bulky tert-butyl group, positioned ortho to the amino group, can exert significant steric hindrance, potentially leading to unusual regioselectivity in reactions involving the amino or carboxylic acid functionalities.

Future research should focus on exploring transformations that are either unique to this substitution pattern or proceed with unexpected selectivity. This could include:

Directed ortho-metalation: Investigating the regioselectivity of metalation directed by the amino or carboxylic acid groups in the presence of the sterically demanding tert-butyl group.

Novel cyclization reactions: Designing and exploring new intramolecular reactions to form novel heterocyclic systems, leveraging the specific arrangement of the functional groups. The synthesis of other substituted benzothiazoles has been achieved through cyclization of similar precursors. nih.gov

Catalytic C-H functionalization: Applying modern catalytic methods to selectively functionalize the C-H bonds of the aromatic ring, a strategy that is of growing importance in organic synthesis. nih.gov

The insights gained from these studies could lead to the discovery of new synthetic methodologies and provide access to a wider range of complex molecules.

Design and Synthesis of Advanced Materials Utilizing the Compound's Unique Structural Features

Fluorinated aromatic compounds are known to be valuable components in the creation of advanced materials with unique properties such as enhanced thermal stability and chemical resistance. numberanalytics.comnih.gov The incorporation of fluorine can significantly alter the electronic and steric properties of molecules, influencing their packing in the solid state and their intermolecular interactions. numberanalytics.comresearchgate.net

Future research could explore the potential of this compound as a building block for novel materials:

Polymers: The bifunctional nature of the molecule (amino and carboxylic acid groups) makes it a suitable monomer for the synthesis of specialty polymers, such as polyamides or polybenzoxazines. rsc.orgresearchgate.netcmu.edu The presence of the fluorine and tert-butyl groups could impart desirable properties to these polymers, such as low surface energy and high thermal stability. nih.gov Research on other functionalized benzoic acids has shown their utility in creating polymers with specific functionalities. rsc.orgresearchgate.netcmu.edumdpi.comacs.org

Liquid Crystals: The rigid aromatic core and the potential for strong intermolecular interactions through hydrogen bonding and π-π stacking could make derivatives of this compound suitable candidates for liquid crystalline materials. researchgate.net

Supramolecular Assemblies: The molecule's functional groups could be exploited to direct the formation of well-defined supramolecular structures through non-covalent interactions.

Table 2: Potential Material Applications

| Material Type | Rationale | Potential Properties |

| Specialty Polymers | Bifunctional monomer with fluorine and bulky alkyl groups. | High thermal stability, chemical resistance, low surface energy. |

| Liquid Crystals | Rigid aromatic core and potential for anisotropic intermolecular interactions. | Tunable mesophase behavior. |

| Supramolecular Gels | Directional hydrogen bonding and other non-covalent interactions. | Stimuli-responsive materials. |

Application of Chemoinformatics and Machine Learning for Reaction Prediction and Compound Design

Future research in this area could involve:

Reaction Outcome Prediction: Developing machine learning models trained on large datasets of chemical reactions to predict the most likely products and optimal conditions for reactions involving this compound. researchgate.netresearchgate.net This would accelerate the discovery of new transformations and synthetic routes.

De Novo Compound Design: Utilizing generative models to design novel derivatives of this compound with specific predicted properties, such as enhanced biological activity or improved material characteristics.

Computational Elucidation of Reaction Mechanisms: Employing quantum chemical calculations to understand the intricate details of reaction mechanisms, providing insights that can guide experimental work. ucl.ac.ukresearchgate.net

By integrating computational approaches with experimental synthesis and characterization, the exploration of the chemical space around this compound can be significantly accelerated, leading to the discovery of new molecules and materials with valuable applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-tert-butyl-6-fluoro-benzoic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of fluoro-substituted benzoic acids often involves sequential halogenation, tert-butyl group introduction via Friedel-Crafts alkylation, and amination. For fluorination, electrophilic substitution using Selectfluor™ or nucleophilic fluorination with KF in polar aprotic solvents (e.g., DMF) is common . The tert-butyl group can be introduced via tert-butyl chloride under acidic conditions, but steric hindrance at the 3-position may require elevated temperatures (80–100°C) . Purity optimization involves recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane). Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve >98% purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns: the tert-butyl group appears as a singlet (~1.3 ppm in 1H NMR), while fluorine deshields adjacent protons (e.g., 6-fluoro substituent shifts aromatic protons to ~7.5–8.0 ppm) . Mass spectrometry (ESI-MS) verifies molecular weight (expected [M+H]+: ~240 m/z). Contradictions in FT-IR (e.g., unexpected carbonyl peaks) may arise from incomplete purification; repeat recrystallization or use preparative TLC to isolate the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance during tert-butyl group introduction at the 3-position?

- Methodological Answer : Steric hindrance at the 3-position can reduce alkylation efficiency. Use Lewis acid catalysts (e.g., AlCl3 or FeCl3) to enhance electrophilicity, and employ high-boiling solvents (toluene or dichloroethane) to sustain reaction temperatures (100–120°C) . Kinetic studies (via in situ IR or HPLC monitoring) help identify optimal reaction times. If yields remain low, consider alternative routes like Suzuki-Miyaura coupling with tert-butyl boronic esters, though this requires pre-functionalized intermediates .

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Characterize crystalline forms via XRD and compare solubility profiles in DMSO, methanol, and chloroform. If solubility in polar solvents is lower than expected, assess residual tert-butyl chloride by GC-MS and repeat purification with activated charcoal treatment . For computational modeling, use COSMO-RS simulations to predict solubility based on electronic parameters (e.g., dipole moment, logP) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 2–12) and analyze degradation by HPLC at 25°C/40°C over 14 days.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for benzoic acids) .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS. Store in amber glass at –20°C under nitrogen to prevent oxidation .

Data Interpretation & Troubleshooting

Q. How should researchers interpret conflicting bioactivity results in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Standardize assays using Tris-HCl (pH 7.4, 50 mM) and include positive controls (e.g., known kinase inhibitors). Perform dose-response curves (1 nM–100 µM) in triplicate. If IC50 varies, check for compound aggregation using dynamic light scattering (DLS) or add 0.01% Tween-80 to assays .

Q. What computational methods validate the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer : Use docking simulations (AutoDock Vina) with target protein structures (PDB ID: e.g., 1ATP for kinases). Optimize the tert-butyl group’s van der Waals interactions and the fluorine’s electronegativity effects. Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare with analogs lacking the tert-butyl group to isolate its contribution .

Safety & Handling

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis. The compound may irritate eyes (refer to GHS Category 2B); in case of exposure, rinse with water for 15 minutes and seek medical attention . Store separately from strong oxidizers (e.g., peroxides) in a ventilated, fireproof cabinet .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.